L-Tyrosyl-L-isoleucyl-L-prolyl-L-proline
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Overview
Description
L-Tyrosyl-L-isoleucyl-L-prolyl-L-proline is a tetrapeptide composed of the amino acids tyrosine, isoleucine, proline, and proline. This compound is known for its significant biological activities, particularly its role as an angiotensin-converting enzyme (ACE) inhibitor. ACE inhibitors are commonly used in the treatment of hypertension and other cardiovascular diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosyl-L-isoleucyl-L-prolyl-L-proline typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino group.
Coupling: of the next protected amino acid using coupling reagents like HBTU or DIC.
Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.
Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail, typically containing TFA (trifluoroacetic acid).
Industrial Production Methods
Industrial production of this compound can be achieved through fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overproduce the desired peptide, which is then purified using chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
L-Tyrosyl-L-isoleucyl-L-prolyl-L-proline can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: Reduction reactions are less common but can involve the reduction of any oxidized forms of the peptide.
Substitution: The peptide can undergo substitution reactions, particularly at the tyrosine residue, where the hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Sodium borohydride (NaBH₄) or other reducing agents.
Substitution: Various electrophiles can be used for substitution reactions at the tyrosine residue.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tyrosine residue can lead to the formation of dityrosine.
Scientific Research Applications
L-Tyrosyl-L-isoleucyl-L-prolyl-L-proline has several scientific research applications:
Chemistry: Used as a model compound in peptide synthesis studies.
Biology: Studied for its role in inhibiting ACE and its potential effects on blood pressure regulation.
Medicine: Investigated for its therapeutic potential in treating hypertension and other cardiovascular diseases.
Industry: Used in the development of functional foods and nutraceuticals aimed at managing blood pressure.
Mechanism of Action
L-Tyrosyl-L-isoleucyl-L-prolyl-L-proline exerts its effects primarily through the inhibition of angiotensin-converting enzyme (ACE). By inhibiting ACE, the peptide prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to vasodilation and a subsequent reduction in blood pressure. The molecular targets involved include the active site of ACE, where the peptide binds and inhibits its activity.
Comparison with Similar Compounds
L-Tyrosyl-L-isoleucyl-L-prolyl-L-proline is similar to other ACE-inhibitory peptides such as L-valyl-L-prolyl-L-proline (VPP) and L-isoleucyl-L-prolyl-L-proline (IPP). its unique sequence and structure may confer different binding affinities and inhibitory potencies. Compared to VPP and IPP, this compound may offer distinct advantages in terms of stability and efficacy.
List of Similar Compounds
- L-valyl-L-prolyl-L-proline (VPP)
- L-isoleucyl-L-prolyl-L-proline (IPP)
- D-Isoleucyl-L-prolyl-L-tyrosyl-D-isoleucine
Properties
CAS No. |
197018-51-2 |
---|---|
Molecular Formula |
C25H36N4O6 |
Molecular Weight |
488.6 g/mol |
IUPAC Name |
(2S)-1-[(2S)-1-[(2S,3S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C25H36N4O6/c1-3-15(2)21(27-22(31)18(26)14-16-8-10-17(30)11-9-16)24(33)28-12-4-6-19(28)23(32)29-13-5-7-20(29)25(34)35/h8-11,15,18-21,30H,3-7,12-14,26H2,1-2H3,(H,27,31)(H,34,35)/t15-,18-,19-,20-,21-/m0/s1 |
InChI Key |
OWOSEEWFHULCGC-JMMIECQRSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)N |
Canonical SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)N |
Origin of Product |
United States |
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